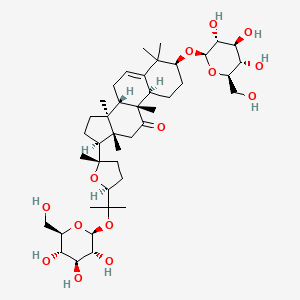
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an aminosulfonyl group, a methoxy group, and a pyrrolidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation of the benzamide core using chlorosulfonic acid, followed by amination with ammonia or an amine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the amide nitrogen with 1-ethyl-5-oxo-2-pyrrolidinecarboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl moiety, converting it to a hydroxyl group.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including enzyme inhibition and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group may participate in hydrogen bonding, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. The methoxy group may also contribute to the overall binding through electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminosulfonyl)-2-methoxybenzamide: Lacks the pyrrolidinylmethyl group, resulting in different binding properties.
N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-2-methoxybenzamide: Lacks the aminosulfonyl group, affecting its reactivity and biological activity.
Uniqueness
N-((1-Ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67381-53-7 |
|---|---|
Molecular Formula |
C15H21N3O5S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H21N3O5S/c1-3-18-10(4-7-14(18)19)9-17-15(20)12-8-11(24(16,21)22)5-6-13(12)23-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,20)(H2,16,21,22) |
InChI Key |
VTTYWZFJMMRQGP-UHFFFAOYSA-N |
SMILES |
CCN1C(CCC1=O)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Canonical SMILES |
CCN1C(CCC1=O)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Synonyms |
N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide N-((1-ethyl-5-oxo-2-pyrrolidinyl)methyl)-5-sulfamoyl-2-anisamide, (R)-isomer NEPMSA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


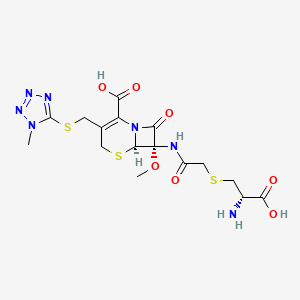


![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
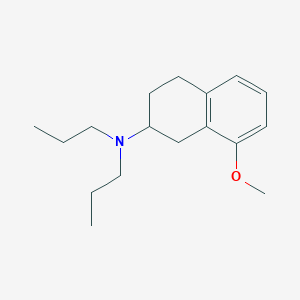

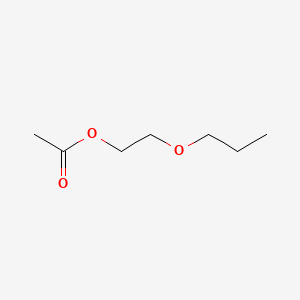
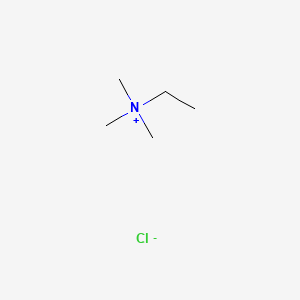
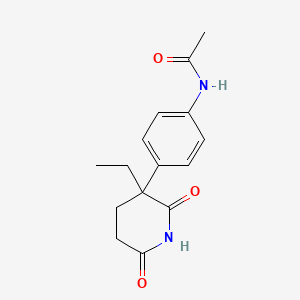
![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
